molecular formula C7H7NO5 B12879566 2-(3-Nitrofuran-2-yl)-1,3-dioxolane CAS No. 65019-13-8

2-(3-Nitrofuran-2-yl)-1,3-dioxolane

Cat. No.: B12879566
CAS No.: 65019-13-8
M. Wt: 185.13 g/mol
InChI Key: HPYGBFPXHFCROZ-UHFFFAOYSA-N
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Description

2-(3-Nitrofuran-2-yl)-1,3-dioxolane is a chemical compound characterized by the presence of a nitrofuran moiety and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane typically involves the reaction of 3-nitrofuran-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrofuran-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrofuran-2-yl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is particularly useful in antimicrobial and anticancer applications, where the compound can induce oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitrofuran-2-yl)prop-2-enal
  • 1-[(E)-(3-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

Uniqueness

2-(3-Nitrofuran-2-yl)-1,3-dioxolane is unique due to the presence of both a nitrofuran moiety and a dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65019-13-8

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

2-(3-nitrofuran-2-yl)-1,3-dioxolane

InChI

InChI=1S/C7H7NO5/c9-8(10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2

InChI Key

HPYGBFPXHFCROZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CO2)[N+](=O)[O-]

Origin of Product

United States

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